2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
Overview
Description
2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is a chemical compound with the molecular formula C10H7N3O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile involves a one-pot reaction of phthalic anhydride, anilines, and anthranilamide in water without any catalyst. This eco-friendly method offers excellent yields and employs water as the solvent . Another method involves the use of phthaloyl chloride, aniline, and anthranilamide under reflux conditions in ethanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned one-pot reactions. The use of water as a solvent and the absence of catalysts make these methods environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted quinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phthalic anhydride, anilines, anthranilamide, and various solvents such as ethanol and water. Reaction conditions often involve refluxing the mixture for 90-120 minutes .
Major Products
Major products formed from these reactions include various quinazolinone derivatives, which have significant biological and medicinal properties .
Scientific Research Applications
2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it can activate carbonyl and cyano groups for nucleophilic attacks, leading to the formation of various biologically active compounds . The compound’s antifungal and antibacterial activities are attributed to its ability to disrupt cellular processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamide
- 4(3H)-Quinazolinone containing pyridine moiety
Uniqueness
2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is unique due to its versatile synthetic routes, eco-friendly preparation methods, and wide range of biological activities. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-(4-oxo-3H-quinazolin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPPRAWHRPCNBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263861 | |
Record name | 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658414 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30750-23-3 | |
Record name | 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30750-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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